3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime
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Overview
Description
3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime is a chemical compound with significant potential in various fields of research. This compound is characterized by its complex structure, which includes multiple chlorinated benzyl groups and an oxime functional group.
Preparation Methods
The synthesis of 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime typically involves multiple steps. One common method involves the reaction of 2,4-dichlorobenzyl chloride with 4-hydroxybenzaldehyde to form an intermediate, which is then further reacted with 4-chlorobenzylamine to produce the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chlorinated benzyl groups can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the chlorinated benzyl groups can interact with cellular membranes, potentially disrupting their function .
Comparison with Similar Compounds
Similar compounds include:
3,4-Dichlorobenzyl chloride: Used in the synthesis of various organic compounds.
3,4-Dichlorobenzoyl chloride: An intermediate in the production of pharmaceuticals and agrochemicals.
3,4-Dichlorobenzyl bromide: Utilized in organic synthesis for introducing the dichlorobenzyl group.
Compared to these compounds, 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime is unique due to its oxime functional group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methoxyimino]-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl3NO3/c24-19-6-1-16(2-7-19)14-30-27-12-11-23(28)17-4-9-21(10-5-17)29-15-18-3-8-20(25)13-22(18)26/h1-10,12-13H,11,14-15H2/b27-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIOITHLDYQUKG-KKMKTNMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CCC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/CC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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